molecular formula C7H7IOS B8792942 1-(5-Iodothiophen-2-yl)propan-1-one CAS No. 23757-10-0

1-(5-Iodothiophen-2-yl)propan-1-one

Cat. No. B8792942
CAS RN: 23757-10-0
M. Wt: 266.10 g/mol
InChI Key: AKAOMSFPCWJXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Iodothiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C7H7IOS and its molecular weight is 266.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Iodothiophen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Iodothiophen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

23757-10-0

Product Name

1-(5-Iodothiophen-2-yl)propan-1-one

Molecular Formula

C7H7IOS

Molecular Weight

266.10 g/mol

IUPAC Name

1-(5-iodothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H7IOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3

InChI Key

AKAOMSFPCWJXKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(S1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

38.4 ml of a 2M solution of lithium diisopropylamide (8.2 g, 76.8 mmol) in THF-heptane-ethylbenzene was added to THF (50 ml) taken in a 500 three neck RB flask equipped with a nitrogen inlet. The mixture was cooled to −40° C. and then 2-iodothiophene (16.1 g, 76.8 mmol) taken in 50 ml of THF was added with vigorous stirring. After 10 minutes the mixture was warmed to −10° C. and stirred for 30 min. The reaction mixture was re-cooled to −40° C. and N-methoxy-N-methylpropionamide (9 g, 76.8 mmol) taken in 50 ml of THF was added in one portion. The reaction mixture was allowed to warm slowly to 0° C. and then the reaction was quenched with saturated 50 ml of NH4Cl solution. The contents were extracted with 3×100 ml of DCM, dried over MgSO4 and concentrated to give an oily residue. This was purified by flash chromatography to give the title compound (10 g, 49%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
49%

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